molecular formula C15H14N4O4 B5861236 Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate

Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate

Katalognummer: B5861236
Molekulargewicht: 314.30 g/mol
InChI-Schlüssel: GZFQBVZSLNNGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at positions 2 and 3. The 2-position bears a 1,3-benzoxazol-2-ylamino group, while the 5-position is substituted with a methoxymethyl group. Its synthesis likely involves coupling the benzoxazole amine to the pyrimidine ring, followed by esterification, analogous to methods for related pyrimidine derivatives .

Eigenschaften

IUPAC Name

methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-21-8-9-7-16-14(18-12(9)13(20)22-2)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQBVZSLNNGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N=C1C(=O)OC)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: Starting from o-aminophenol and a carboxylic acid derivative, the benzoxazole ring can be formed through a cyclization reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Coupling of the Rings: The benzoxazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction.

    Introduction of Substituents: Functional groups such as methoxymethyl and carboxylate can be introduced through alkylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

Table 1: Structural and Functional Comparison of Pyrimidine and Heterocyclic Derivatives
Compound Name Core Structure R2 Substituent R5 Substituent Carboxylate Position Biological Activity/Application
Target Compound Pyrimidine 1,3-Benzoxazol-2-ylamino Methoxymethyl 4 Hypothetical kinase inhibitor
Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate Pyrimidine Benzylamino Methyl 5 Intermediate (no explicit activity)
Compound 31 (Methyl 6-isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate) Pyrimidine Hexahydrocyclopenta[c]pyrrol - 4 Retinol Binding Protein 4 (RBP4) antagonist
Fenbendazole Benzimidazole Methyl carbamate Phenylsulphanyl - Anthelmintic (veterinary use)
Key Observations:
  • Substituent Effects on Bioactivity: The target compound’s benzoxazolylamino group (electron-deficient due to the oxygen atom) may enhance metabolic stability compared to benzimidazole derivatives like fenbendazole . Compound 31’s cyclopenta-pyrrol substituent confers rigidity and lipophilicity, favoring interactions with hydrophobic protein pockets (e.g., RBP4) .
  • Carboxylate Position :

    • The target compound’s 4-position carboxylate contrasts with the 5-position in the ethyl derivative . This positional difference may alter hydrogen-bonding patterns and target selectivity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing :
    The benzoxazole oxygen and pyrimidine nitrogen atoms in the target compound likely participate in hydrogen-bonding networks, as observed in Etter’s graph set analysis . Such interactions influence crystallinity and stability, distinguishing it from compounds like fenbendazole, where sulphanyl groups dominate intermolecular interactions .

  • Solubility and Lipophilicity :
    The methoxymethyl group enhances aqueous solubility compared to the trifluoromethylphenyl group in Compound 31 . However, the benzoxazole ring introduces moderate lipophilicity, balancing membrane permeability.

Research Findings and Implications

  • For example, pyrimidine carboxylates like Compound 31 show targeted protein antagonism , and benzoxazole derivatives are known for kinase interactions.
  • Comparative Advantages :

    • The benzoxazole moiety offers improved oxidative stability over benzimidazoles (e.g., fenbendazole) due to oxygen’s electronegativity .
    • The methoxymethyl group provides a balance of solubility and permeability , advantageous for drug delivery compared to bulkier substituents in Compound 31 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.